Zosurabalpin

Antimicrobial susceptibility MIC distribution Global surveillance

Zosurabalpin (RG6006, Abx-MCP) is a tethered macrocyclic peptide (MCP) antibiotic developed by Roche in collaboration with Harvard University, representing the first new chemical class with activity against Acinetobacter baumannii to reach clinical development in over 50 years. It acts via a novel mechanism of action—inhibition of the LptB2FGC complex, thereby blocking lipopolysaccharide (LPS) transport from the inner membrane to the outer membrane and causing lethal intracellular LPS accumulation.

Molecular Formula C43H50N8O5S
Molecular Weight 791.0 g/mol
CAS No. 2379336-76-0
Cat. No. B12396143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZosurabalpin
CAS2379336-76-0
Molecular FormulaC43H50N8O5S
Molecular Weight791.0 g/mol
Structural Identifiers
SMILESCN1C(C(=O)NCC2=C(C=CC=C2SC3=C(CNC(C(=O)NC(C1=O)CCCCN)CCCN)C=CC=N3)C4=CC=C(C=C4)C(=O)O)CC5=CNC6=CC=CC=C65
InChIInChI=1S/C43H50N8O5S/c1-51-37(23-30-25-47-34-12-3-2-10-32(30)34)40(53)49-26-33-31(27-16-18-28(19-17-27)43(55)56)11-6-15-38(33)57-41-29(9-8-22-46-41)24-48-35(14-7-21-45)39(52)50-36(42(51)54)13-4-5-20-44/h2-3,6,8-12,15-19,22,25,35-37,47-48H,4-5,7,13-14,20-21,23-24,26,44-45H2,1H3,(H,49,53)(H,50,52)(H,55,56)/t35-,36-,37-/m0/s1
InChIKeyNJFUXFYUHIHHOJ-FSEITFBQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Zosurabalpin (CAS 2379336-76-0) Procurement Guide: A First-in-Class LPS Transport Inhibitor Targeting Carbapenem-Resistant Acinetobacter baumannii (CRAB)


Zosurabalpin (RG6006, Abx-MCP) is a tethered macrocyclic peptide (MCP) antibiotic developed by Roche in collaboration with Harvard University, representing the first new chemical class with activity against Acinetobacter baumannii to reach clinical development in over 50 years [1]. It acts via a novel mechanism of action—inhibition of the LptB2FGC complex, thereby blocking lipopolysaccharide (LPS) transport from the inner membrane to the outer membrane and causing lethal intracellular LPS accumulation [1][2]. Zosurabalpin has completed Phase 1 clinical trials demonstrating favorable safety and pharmacokinetics, and has advanced to Phase 3 trials evaluating its efficacy against serious CRAB infections [3].

Why Zosurabalpin Cannot Be Substituted with Generic Polymyxins, Sulbactam Combinations, or Cefiderocol for CRAB Research and Treatment


Generic substitution of zosurabalpin with in-class alternatives is not feasible because no existing antibiotic targets the LptB2FGC complex or shares its tethered macrocyclic peptide (MCP) chemical scaffold [1]. Current standard-of-care agents for CRAB—including polymyxins (colistin, polymyxin B), sulbactam-based combinations, and cefiderocol—operate via fundamentally different mechanisms (membrane disruption, β-lactamase inhibition, or iron-transport-mediated uptake) that are already compromised by widespread resistance mechanisms in contemporary clinical isolates [1][2]. Zosurabalpin demonstrates full activity against CRAB strains resistant to these last-line agents, as it circumvents established resistance pathways including carbapenemases, efflux pumps, and modifications affecting polymyxin and cefiderocol susceptibility [3].

Zosurabalpin: Quantitative Differentiation Evidence Against Comparator Antibiotics in CRAB Infections


Zosurabalpin MIC90 of 0.5 mg/L Against Global CRAB Isolates, Outperforming Cefiderocol and Sulbactam-Durlobactam

In a 2024 global surveillance study of 1,575 Acinetobacter baumannii-calcoaceticus complex (ABC) isolates, zosurabalpin demonstrated an MIC90 of 0.5 mg/L and inhibited 100% of isolates at ≤2 mg/L [1]. In contrast, cefiderocol inhibited only 92.9% of isolates and sulbactam-durlobactam inhibited 95.2% [1]. Zosurabalpin maintained equivalent MIC50/90 values (0.12/0.5 mg/L) against both carbapenem-resistant (CRABC, n=724) and carbapenem-susceptible subsets, indicating complete independence from carbapenem resistance status [1].

Antimicrobial susceptibility MIC distribution Global surveillance

Zosurabalpin Maintains Full Activity Against Cefiderocol-Resistant and Sulbactam-Durlobactam-Resistant CRAB

Zosurabalpin retains potent in vitro activity against CRAB isolates that have developed resistance to cefiderocol (FDC) and sulbactam-durlobactam (SUD), two of the most recently approved agents for CRAB infections [1]. This lack of cross-resistance stems from zosurabalpin's unique mechanism targeting the LptB2FGC complex, which is distinct from the iron-transport-mediated uptake of cefiderocol and the β-lactamase inhibition of sulbactam-durlobactam [1][2].

Resistance circumvention Cross-resistance Novel agents

Zosurabalpin Exhibits Slower but More Sustained Bactericidal Kinetics Without Regrowth Compared to Colistin

In time-kill studies, zosurabalpin at 4× MIC produced slower initial bactericidal activity compared to colistin at 4× MIC; however, zosurabalpin uniquely prevented bacterial regrowth over the 24-hour observation period, whereas colistin-treated cultures exhibited regrowth [1]. Across eight CRAB isolates (MIC range 0.12 to 8 mg/L), zosurabalpin achieved bactericidal activity (≥3 log10 CFU reduction) at concentrations ranging from 4× to 32× MIC, with no regrowth observed at or above 8× to 16× MIC [2].

Time-kill kinetics Bactericidal activity Regrowth suppression

Zosurabalpin Achieves 100% Survival in Murine CRAB Sepsis Model at 30 mg/kg, Whereas Meropenem Shows No Survival Benefit

In an immunocompetent murine sepsis model induced by intraperitoneal inoculation of MDR A. baumannii (MIC = 0.25 mg/L), zosurabalpin administered subcutaneously at 30 mg/kg achieved 100% survival at 7 days, whereas meropenem (80 mg/kg) provided no survival benefit compared to vehicle control [1]. Dose-dependent survival was observed: 10 mg/kg yielded approximately 40% survival, and 30 mg/kg yielded 100% survival [1].

In vivo efficacy Sepsis model Survival endpoint

Zosurabalpin Demonstrates Complete Negativity Against Non-Acinetobacter Gram-Negative Bacteria (MIC >64 mg/L), Enabling Pathogen-Specific Narrow-Spectrum Application

Zosurabalpin exhibits exceptional pathogen specificity, with MIC values >64 mg/L against all tested non-Acinetobacter Gram-negative bacteria including Escherichia coli ATCC 25922, Klebsiella pneumoniae ATCC 700603, and Pseudomonas aeruginosa ATCC 27853 [1]. In contrast, meropenem demonstrated potent activity against these organisms (MIC ≤0.06 to 0.5 mg/L) [1]. This narrow-spectrum profile stems from the selective targeting of the Acinetobacter-specific LptB2FGC complex architecture.

Selectivity Spectrum of activity Microbiome preservation

Zosurabalpin Achieves Linear, Dose-Proportional Pharmacokinetics in Humans with Single IV Doses up to 2000 mg

In completed Phase 1 clinical trials, single intravenous doses of zosurabalpin ranging from 10 mg to 2000 mg demonstrated a well-behaved, dose-proportional pharmacokinetic profile in healthy participants [1]. The compound was safe and overall well tolerated across this broad dose range, with no dose-limiting toxicities reported [1]. Preclinical ADME characterization using computational tools (SwissADME) confirmed a balanced physicochemical and pharmacokinetic profile, though improvements in oral absorption may be needed [2].

Pharmacokinetics Phase 1 clinical trial Dose proportionality

Zosurabalpin: Evidence-Based Research and Industrial Application Scenarios for Scientific Procurement


Preclinical Efficacy Evaluation in Murine CRAB Pneumonia and Thigh Infection Models

Based on demonstrated in vivo efficacy in murine lung and thigh infection models—where zosurabalpin achieved net bacterial reduction and sustained suppression of growth over 48 hours without regrowth [1]—this compound is ideally suited for preclinical studies evaluating the pharmacodynamics of LPS transport inhibition in tissue-specific infections. The compound's consistent performance across isolates with MICs ranging from 0.125 to 8 mg/L supports its use in dose-ranging efficacy studies in neutropenic and immunocompetent models [1].

Global Surveillance and Resistance Monitoring of CRAB Clinical Isolates

Zosurabalpin's confirmed activity against 100% of 1,575 globally collected ABC isolates (including 724 CRABC isolates) at ≤2 mg/L—outperforming cefiderocol (92.9%) and sulbactam-durlobactam (95.2%)—makes it an essential reference compound for antimicrobial susceptibility testing programs [2]. Its retained activity against FDC-resistant and SUD-resistant strains supports its use as a positive control in resistance mechanism studies and as a benchmark for novel anti-Acinetobacter agents [2].

Mechanism-of-Action Studies Targeting the LptB2FGC LPS Transport Complex

As the first-in-class LptB2FGC inhibitor, zosurabalpin is uniquely valuable for fundamental research into bacterial LPS transport biology and outer membrane biogenesis [3]. Its exquisite selectivity for Acinetobacter spp. (MIC >64 mg/L against E. coli, K. pneumoniae, and P. aeruginosa) [4] makes it an ideal tool compound for investigating species-specific structural differences in the Lpt complex and for validating the Lpt pathway as a druggable target in Gram-negative pathogens.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Combination Therapy Studies

With established linear, dose-proportional human pharmacokinetics up to 2000 mg IV doses [5] and demonstrated in vivo time-kill characteristics showing sustained bacterial suppression without regrowth [1], zosurabalpin is well-suited for PK/PD modeling studies. Its favorable safety profile and wide therapeutic window (compared to nephrotoxic polymyxins) support its use in combination therapy investigations where predictable exposure and minimal overlapping toxicities are critical [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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